1-[(3-Bromophenyl)methyl]cyclopropane-1-carbaldehyde
Description
Properties
Molecular Formula |
C11H11BrO |
|---|---|
Molecular Weight |
239.11 g/mol |
IUPAC Name |
1-[(3-bromophenyl)methyl]cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C11H11BrO/c12-10-3-1-2-9(6-10)7-11(8-13)4-5-11/h1-3,6,8H,4-5,7H2 |
InChI Key |
ZPVXELRBKFWQAX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CC2=CC(=CC=C2)Br)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-Bromophenyl)methyl]cyclopropane-1-carbaldehyde can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and boron reagents under mild conditions . Another method involves the cyclopropanation of alkenes using diazo compounds and transition metal catalysts .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of production.
Chemical Reactions Analysis
Types of Reactions
1-[(3-Bromophenyl)methyl]cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
1-[(3-Bromophenyl)methyl]cyclopropane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(3-Bromophenyl)methyl]cyclopropane-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in biomolecules, leading to modifications in their structure and function. The bromophenyl group can participate in aromatic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Observations:
- Functional Groups: The target compound and its analogs share a cyclopropane-aldehyde core, but substituents vary significantly. The carboxamide derivative (C₁₄H₁₇BrNO) replaces the aldehyde with an amide, reducing reactivity but enhancing stability .
- Substituent Effects: Aromatic vs. Aliphatic: The 3-bromophenyl group (target) enables π-π stacking, while the 4-methylcyclohexyl group (C₁₂H₂₀O) introduces steric bulk and aliphatic character, likely reducing solubility in polar solvents .
Physical and Chemical Properties
- Melting Points : The carboxamide derivative melts at 102.2–102.5 °C, whereas aldehyde analogs lack reported data. Aldehydes generally exhibit lower melting points due to weaker intermolecular forces.
- Solubility: The pyridinyl and pyrimidinyloxy analogs are expected to have higher solubility in polar solvents (e.g., DMSO, methanol) compared to the hydrophobic 4-methylcyclohexyl derivative .
- Stability : The discontinued status of the 4-methylcyclohexyl analog (C₁₂H₂₀O) may indicate instability or challenges in large-scale synthesis .
Biological Activity
1-[(3-Bromophenyl)methyl]cyclopropane-1-carbaldehyde is a compound of interest in medicinal chemistry and biological research due to its unique structural features and potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and applications in scientific research.
Chemical Structure and Properties
The compound features a cyclopropane ring with a bromophenyl substituent and an aldehyde functional group, characterized by the molecular formula and a molecular weight of 239.11 g/mol. The structural formula can be represented as follows:
Key Features:
- Aldehyde Group: Capable of forming covalent bonds with nucleophilic sites on biomolecules.
- Bromophenyl Group: Engages in non-covalent interactions, potentially influencing various biological pathways.
Biological Activity
Research indicates that 1-[(3-Bromophenyl)methyl]cyclopropane-1-carbaldehyde exhibits several biological activities attributed to its ability to interact with specific molecular targets within cells. These interactions can lead to alterations in cellular signaling pathways and metabolic processes.
The mechanism of action involves:
- Covalent Bond Formation: The aldehyde group can react with nucleophiles, leading to the modification of proteins or nucleic acids.
- Non-Covalent Interactions: The bromophenyl moiety may modulate receptor activity or enzyme function, influencing biological outcomes.
Applications in Research
1-[(3-Bromophenyl)methyl]cyclopropane-1-carbaldehyde has potential applications in various fields:
- Medicinal Chemistry: Investigated for its potential therapeutic properties.
- Organic Synthesis: Used as a building block for the preparation of more complex molecules.
Comparative Analysis with Similar Compounds
To understand the uniqueness of 1-[(3-Bromophenyl)methyl]cyclopropane-1-carbaldehyde, a comparison with structurally similar compounds is useful:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1-[(3-Chlorophenyl)methyl]cyclopropane-1-carbaldehyde | Contains chlorine instead of bromine; similar reactivity | |
| 2-(3-Bromophenyl)cyclopropane-1-carbaldehyde | Different position of bromine; may exhibit different properties | |
| 1-(3-Bromophenyl)cyclopropane-1-carboxylic acid | Contains a carboxylic acid group; differing reactivity patterns |
Case Studies and Research Findings
Several studies have explored the biological activity of compounds similar to 1-[(3-Bromophenyl)methyl]cyclopropane-1-carbaldehyde:
- Anticancer Activity: Research has shown that compounds with similar structures exhibit anticancer properties by inducing apoptosis in cancer cells through the modulation of signaling pathways.
- Anti-inflammatory Effects: Studies have indicated that related compounds can reduce inflammation by inhibiting pro-inflammatory cytokines and enzymes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
